

A Technical Guide to trans-ACPD: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans*-ACPD

Cat. No.: B1683217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid (**trans-ACPD**) is a conformationally restricted analog of the neurotransmitter glutamate. It serves as a selective agonist for metabotropic glutamate receptors (mGluRs), with notable activity at both Group I and Group II subtypes. This document provides a comprehensive overview of the chemical structure and a detailed examination of a key synthetic pathway for **trans-ACPD**. It includes tabulated physicochemical and pharmacological data, a representative experimental protocol, and visualizations of its associated signaling pathways and synthetic workflow to support researchers in neuroscience and drug development.

Chemical Structure and Properties

trans-ACPD is a racemic mixture, composed of the (1S,3R) and (1R,3S) enantiomers. Its rigid cyclopentane ring constrains the molecule into a specific conformation, making it a valuable tool for probing the structure and function of glutamate receptors.


 alt text

Table 1: Physicochemical Properties of (±)-**trans-ACPD**

Property	Value	Reference(s)
IUPAC Name	(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid	[1][2]
Synonyms	trans-ACPD, (±)-trans-1-Amino-1,3-dicarboxycyclopentane	[3]
CAS Number	67684-64-4	[4]
Molecular Formula	C ₇ H ₁₁ NO ₄	[4]
Molecular Weight	173.17 g/mol	[4]
Appearance	Crystalline solid	[5]
Purity	≥99% (HPLC)	[4]
Solubility	Soluble to 5 mM in water with gentle warming; Soluble to 50 mM in 1 eq. NaOH	[4]

Biological Activity and Pharmacology

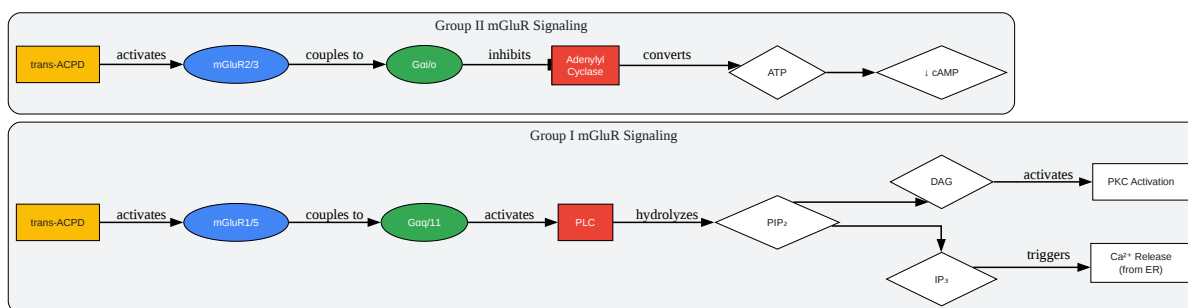
trans-ACPD is a potent agonist at Group I and Group II metabotropic glutamate receptors. It does not typically activate ionotropic glutamate receptors, making it a selective tool for studying mGluR-mediated signaling.[6] The activation of these receptors is linked to a variety of intracellular signaling cascades that modulate synaptic plasticity and neuronal excitability.

Table 2: Pharmacological Data for (±)-**trans-ACPD**

Receptor Subtype	EC ₅₀ (μM)	Cell Type	Reference(s)
mGluR1	15	CHO cells	[4][7]
mGluR2	2	CHO cells	[4][7]
mGluR5	23	CHO cells	[4][7]
mGluR4	~800	CHO cells	[4][7]

Signaling Pathways of trans-ACPD

As an agonist of Group I and Group II mGluRs, **trans-ACPD** triggers distinct downstream signaling cascades. Group I mGluRs (mGluR1, mGluR5) couple to Gαq/11 proteins to activate the phospholipase C (PLC) pathway, while Group II mGluRs (mGluR2, mGluR3) couple to Gαi/o proteins to inhibit adenylyl cyclase.[8]



[Click to download full resolution via product page](#)

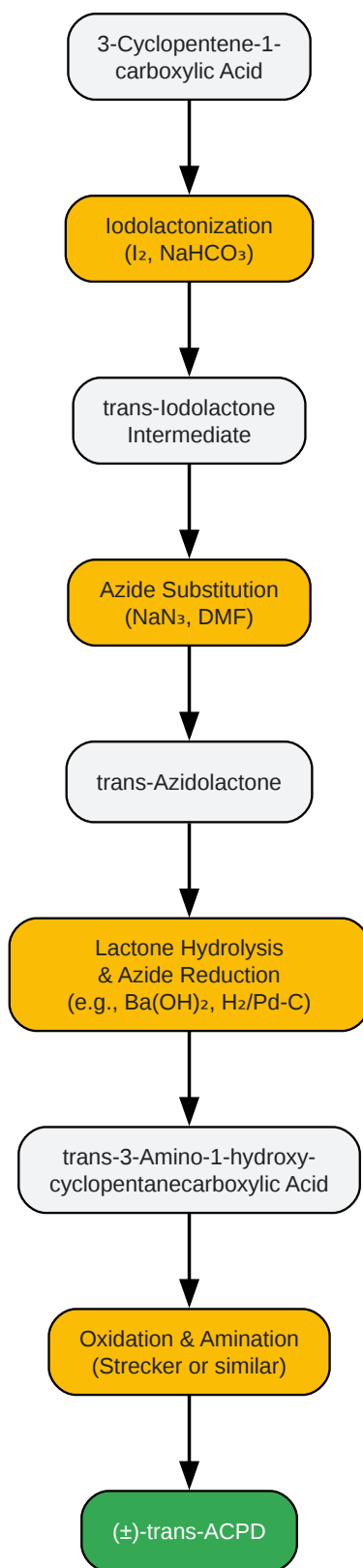
Figure 1: Signaling pathways activated by **trans-ACPD**.

Synthesis of trans-ACPD

The synthesis of **trans-ACPD** is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves starting from a readily available cyclopentene precursor, such as 3-cyclopentene-1-carboxylic acid. The following sections outline a representative synthetic workflow and protocol based on established chemical transformations for this class of compounds.

Synthetic Workflow Overview

The overall strategy involves the stereoselective introduction of the amino and second carboxyl groups onto the cyclopentane ring. This is typically achieved through an iodolactonization reaction to establish the trans relationship between the oxygen functionality at C3 and the carboxyl group at C1. Subsequent steps convert the iodide and the lactone into the desired amino and carboxyl groups, respectively.



[Click to download full resolution via product page](#)

Figure 2: Representative workflow for the synthesis of **trans-ACPD**.

Experimental Protocols

The following protocol is a representative example based on common synthetic transformations used for this class of molecules. Researchers should consult primary literature for specific reaction conditions, yields, and characterization data.

Step 1: Synthesis of the Iodolactone Intermediate

- **Reaction Setup:** To a stirred solution of 3-cyclopentene-1-carboxylic acid in a biphasic solvent system (e.g., diethyl ether and water), add sodium bicarbonate (NaHCO_3).
- **Iodolactonization:** Cool the mixture in an ice bath. Add a solution of iodine (I_2) and potassium iodide (KI) in water dropwise over several hours while maintaining the temperature at 0-5 °C.
- **Workup:** After the reaction is complete (monitored by TLC), quench the excess iodine with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude iodolactone can be purified by column chromatography on silica gel to yield the trans-iodolactone intermediate.

Step 2: Azide Substitution

- **Reaction Setup:** Dissolve the purified iodolactone in a polar aprotic solvent such as dimethylformamide (DMF).
- **Substitution:** Add sodium azide (NaN_3) to the solution and heat the mixture (e.g., 60-80 °C) for several hours until the starting material is consumed.
- **Workup:** Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- **Purification:** The resulting trans-azidolactone is purified by column chromatography.

Step 3: Hydrolysis and Reduction to form the Amino Acid Precursor

- **Lactone Hydrolysis:** Treat the azidolactone with a strong base, such as barium hydroxide ($\text{Ba}(\text{OH})_2$), in water and heat to reflux to hydrolyze the lactone.
- **Workup for Hydrolysis:** After hydrolysis, cool the mixture and neutralize with an acid (e.g., sulfuric acid) to precipitate barium sulfate. Filter the solid and concentrate the filtrate.
- **Azide Reduction:** Dissolve the crude azido acid in a suitable solvent (e.g., methanol/water). Add a hydrogenation catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the azide is fully reduced to the amine.
- **Purification:** Filter the catalyst, concentrate the solvent, and purify the resulting amino acid precursor, trans-3-amino-1-hydroxycyclopentanecarboxylic acid, typically by ion-exchange chromatography.

Step 4: Introduction of the Second Carboxyl Group and Final Synthesis

This step is complex and can be achieved via several routes. One common approach is a variation of the Strecker synthesis on a ketone precursor derived from the amino acid alcohol from Step 3.

- **Oxidation:** Protect the amino group (e.g., as a Boc-carbamate). Oxidize the secondary alcohol to a ketone using an appropriate oxidizing agent (e.g., PCC, Swern, or Dess-Martin oxidation).
- **Aminonitrile Formation:** Treat the resulting ketone with sodium cyanide and ammonium chloride to form an aminonitrile.
- **Hydrolysis:** Hydrolyze the nitrile group and the protecting group under strong acidic conditions (e.g., refluxing 6N HCl).
- **Final Purification:** Purify the final product, (\pm)-**trans-ACPD**, by recrystallization or ion-exchange chromatography to achieve high purity.

Conclusion

trans-ACPD remains a critical pharmacological tool for the investigation of metabotropic glutamate receptor function. Its well-defined structure and selective agonist activity allow for the precise interrogation of Group I and Group II mGluR signaling pathways. The synthetic routes, while challenging, are well-established, providing access to this important compound for ongoing research in neuroscience and the development of novel therapeutics for neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Collection - Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Acpd | C7H11NO4 | CID 104766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trans-ACPD (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to trans-ACPD: Chemical Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683217#chemical-structure-and-synthesis-of-trans-acpd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com